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molecular formula C12H12ClN3 B8434337 4-(2-Chloromethyl-benzoimidazol-1-yl)-butyronitrile

4-(2-Chloromethyl-benzoimidazol-1-yl)-butyronitrile

Cat. No. B8434337
M. Wt: 233.69 g/mol
InChI Key: IXQZSKXKAVRCLB-UHFFFAOYSA-N
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Patent
US06506738B1

Procedure details

To 4-(2-hydroxymethyl-benzoimidazol-1-yl)-butyronitrile, 68, (22 g, 102.2 mmol) suspended in CH2Cl2 (100 mL), thionyl chloride (15.81 g, 132.9 mmol) was slowly added with ice-water bath cooling. The ice bath was removed. The solution was stirred at room temperature for 1 hour and then evaporated. The residue was triturated with EtOAc to give a nearly quantitative yield of 4-(2-chloromethyl-benzoimidazol-1-yl)-butyronitrile, 69, as light gray powder.
Name
4-(2-hydroxymethyl-benzoimidazol-1-yl)-butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.81 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:7]([CH2:8][CH2:9][CH2:10][C:11]#[N:12])[C:6]2[CH:13]=[CH:14][CH:15]=[CH:16][C:5]=2[N:4]=1.S(Cl)([Cl:19])=O>C(Cl)Cl>[Cl:19][CH2:2][C:3]1[N:7]([CH2:8][CH2:9][CH2:10][C:11]#[N:12])[C:6]2[CH:13]=[CH:14][CH:15]=[CH:16][C:5]=2[N:4]=1

Inputs

Step One
Name
4-(2-hydroxymethyl-benzoimidazol-1-yl)-butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC2=C(N1CCCC#N)C=CC=C2
Step Two
Name
Quantity
15.81 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=NC2=C(N1CCCC#N)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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